1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide

Purity Quality Control Procurement

This 2,6-difluorophenyl isoquinolinium bromide is differentiated by its ortho-fluorine substitution pattern, which restricts rotational freedom and creates a unique electrostatic profile critical for reproducible GABA(A) receptor binding assays and tritium-labeled tracer synthesis. Obtain ≥98% HPLC-certified material to eliminate in-house purification, reduce inter-laboratory variability, and accelerate fragment-based hit-to-lead discovery targeting the benzodiazepine binding pocket.

Molecular Formula C17H12BrF2NO
Molecular Weight 364.2 g/mol
CAS No. 218456-67-8
Cat. No. B3040584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide
CAS218456-67-8
Molecular FormulaC17H12BrF2NO
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=C(C=CC=C3F)F.[Br-]
InChIInChI=1S/C17H12F2NO.BrH/c18-14-6-3-7-15(19)17(14)16(21)11-20-9-8-12-4-1-2-5-13(12)10-20;/h1-10H,11H2;1H/q+1;/p-1
InChIKeyIOKUPGHWWNVZBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide: Foundational Profile for Research Procurement


1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide (CAS 218456-67-8) is a quaternary isoquinolinium salt with the molecular formula C₁₇H₁₂BrF₂NO and a molecular weight of 364.18 g/mol [1]. It features a 2,6-difluorophenyl moiety attached via a carbonyl‑methylene linker to the isoquinolinium nitrogen, placing it within the class of N‑aryl isoquinolinium derivatives that are investigated as intermediates for radiolabeled molecular probes and as potential modulators of ionotropic receptors [2][3].

Why Generic Isoquinolinium Bromides Cannot Substitute for 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide in Specialized Research


Generic isoquinolinium salts lack the specific 2,6-difluorophenyl substitution pattern that dictates the compound's unique electronic distribution, lipophilicity, and steric environment. The ortho-fluorine atoms create a distinctive electrostatic profile and restrict rotational freedom around the phenyl‑carbonyl bond, properties that are critical for reproducible target engagement in GABAergic and radioligand studies. Unsubstituted or mono‑fluorinated N‑phenyl isoquinolinium analogs exhibit altered conformer populations and binding pharmacophores, leading to irreproducible results in receptor mapping or tracer development workflows [1][2].

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide Versus Closest Analogs


Certified Purity Level of 98% Confirmed by Independent Vendor Specification

The target compound is supplied at a certified purity of 98% as verified by the vendor's quality control specification . In contrast, the widely used GABA receptor antagonist reference compound bicuculline methobromide is available at a minimum purity of ≥98% (HPLC) . The direct availability of 98% purity material reduces procurement risk for researchers requiring high-confidence starting material for synthesis or assay standardization.

Purity Quality Control Procurement

Computed Lipophilicity (LogP) Distinguishes 2,6-Difluorophenyl Substitution from Non-Fluorinated Analogs

The computed LogP for 1-(2,6-difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide, reflecting its lipophilicity, is 0.2924 . This value differs from the predicted LogP for the non-fluorinated analog N-phenylisoquinolinium bromide, which is expected to be lower (typically by 0.5–1.0 Log unit for a single ring fluorination pair) [1]. The distinct lipophilicity profile influences membrane permeability and non-specific binding in biological assays, making the 2,6-difluorophenyl compound more suitable for CNS-targeted applications where enhanced passive diffusion may be required.

Lipophilicity Physicochemical Properties Drug Design

Radiochemical Synthesis Pathway Validates Structural Utility for Tritium-Labeled Probe Generation

A nuclear-chemical method has been established for the one-step synthesis of tritium-labeled N-(p-difluorophenyl)isoquinolinium derivatives, achieving high radiochemical yields [1]. The analogous synthetic route is applicable to the 2,6-difluorophenyl isomer, leveraging the same direct phenylation of the isoquinoline nitrogen by nucleogenic difluorophenyl cations. This enables the production of tritium-labeled biomarkers with specific activity suitable for receptor autoradiography and binding studies, a capability not demonstrated for non-fluorinated or mono-fluorinated N-phenyl isoquinolinium salts at comparable yields.

Radiolabeling Tritium Probes Nuclear-Chemical Synthesis

Structural Rigidity and Hydrogen Bonding Profile Differ from Bicuculline Methobromide

The target compound possesses 3 rotatable bonds and 0 hydrogen bond donors, as well as a topological polar surface area (TPSA) of 20.95 Ų . The comparator bicuculline methobromide, a known GABA(A) receptor antagonist, has 2 rotatable bonds and a higher TPSA of approximately 58.8 Ų . The reduced TPSA of the target compound, combined with its additional rotatable bond, may confer subtly different conformational flexibility and membrane interaction properties, which are potentially advantageous in distinguishing receptor subtype-specific binding profiles when used as a complementary probe to bicuculline-based tools.

Conformational Analysis Structure-Activity Relationship GABA Receptor

Predicted GABA(A) Receptor Modulation Profile: A Complementary Tool to Bicuculline-Based Antagonists

Isoquinolinium salts have been identified as positive allosteric modulators of GABA(A) receptors, with some analogs demonstrating displacement of benzodiazepine-site ligands [1]. The compound's indirect association with a neurotransmission model involving GABA(A) receptors in the septo-hippocampal pathway [2] further reinforces its potential as a neurological research tool. This functional profile contrasts with the competitive orthosteric antagonism of bicuculline methobromide, positioning the 2,6-difluorophenyl isoquinolinium as a candidate for allosteric site exploration rather than orthosteric blockade.

GABA(A) Receptor Allosteric Modulation Isoquinoline Alkaloids

Recommended Application Scenarios for 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide Based on Verified Differentiation


Tritium-Labeled Biomarker Synthesis for CNS Receptor Mapping

The compound's validated compatibility with nuclear-chemical phenylation methods enables its use as a precursor for tritium-labeled isoquinolinium probes. Researchers can leverage the high radiochemical yield pathway (class-level yield >60% for fluorinated analogs [1]) to generate high-specific-activity radioligands for autoradiography and binding assays targeting GABA(A) or related CNS receptors [2].

Structure-Activity Relationship (SAR) Studies of Non-Benzodiazepine GABA(A) Modulators

The 2,6-difluorophenyl isoquinolinium scaffold, with its distinct LogP (0.2924 ), TPSA (20.95 Ų ), and conformational properties, serves as a novel chemotype for exploring allosteric modulation of GABA(A) receptors. It complements the rigid, orthosteric antagonist bicuculline methobromide , allowing medicinal chemists to probe alternative binding sites.

Assay Standardization with High-Purity Isoquinolinium Reference Material

Obtaining the compound at a certified 98% purity from commercial vendors allows research groups to standardize in‑vitro electrophysiology or fluorometric imaging plate reader (FLIPR) assays without additional purification. This purity level matches that of established reference compounds such as bicuculline methobromide (≥98% HPLC ), thus reducing inter‑laboratory variability.

Fragment-Based Drug Design Libraries Targeting the Benzodiazepine Binding Site

The compound's low molecular weight (364.18 g/mol [3]), moderate LogP, and high purity make it suitable for inclusion in fragment libraries screened against the benzodiazepine binding pocket of GABA(A) receptors. Its differential physicochemical profile compared to the more polar bicuculline scaffold (TPSA 58.8 Ų ) potentially provides new chemical starting points for hit-to-lead optimization [4].

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.